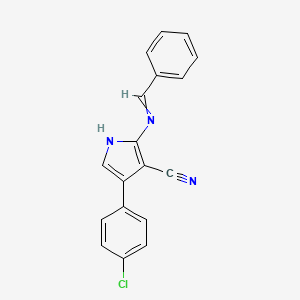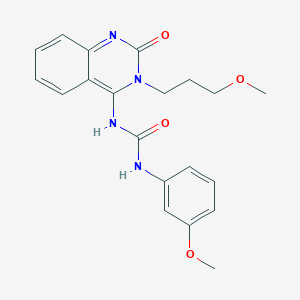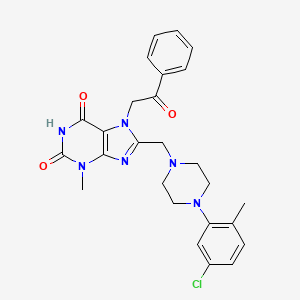
(4-Bromo-phenyl)-oxo-acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a bromine atom attached to a phenyl ring, an oxo group, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-phenyl)-oxo-acetaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.
4-Bromophenylacetylene: Features a bromine atom and an acetylene group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromine-substituted phenyl ring and a thiazole moiety.
Uniqueness
(4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime and a bromine-substituted phenyl ring
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H |
Clave InChI |
FFJWXANTUQPJJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14109778.png)

![7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109799.png)

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109809.png)
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14109818.png)
![N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14109819.png)
![N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109822.png)
![4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14109831.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B14109832.png)
![N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14109835.png)


![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109861.png)
